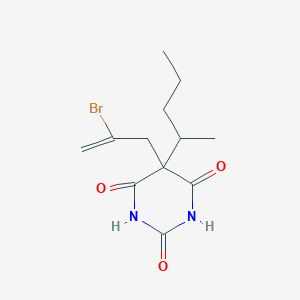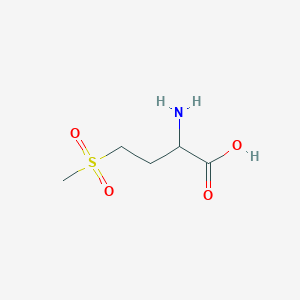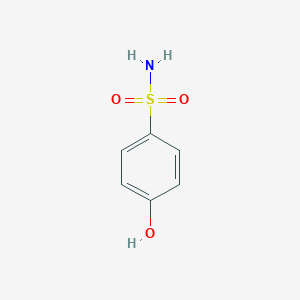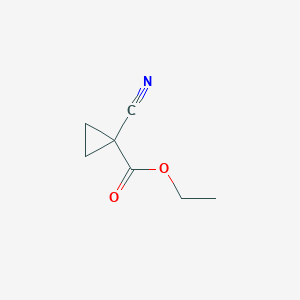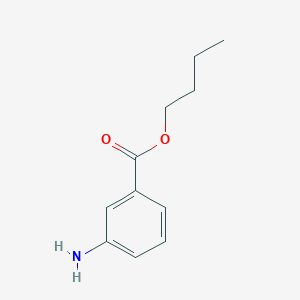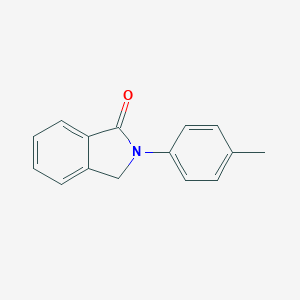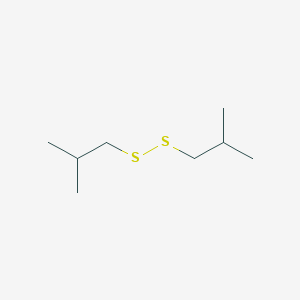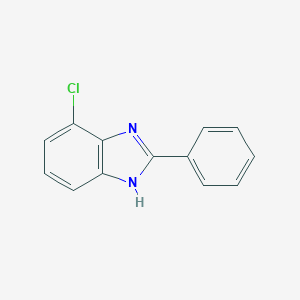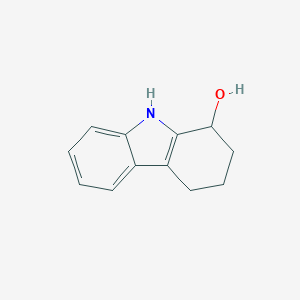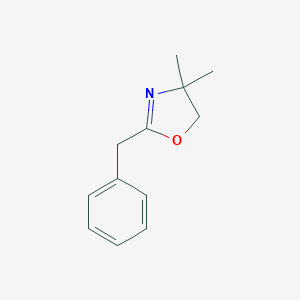
2-Benzyl-4,4-dimethyl-2-oxazoline
Vue d'ensemble
Description
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound belonging to the oxazoline class. Oxazolines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is of interest due to its various applications in chemistry, including its use as a ligand in coordination chemistry and metal-mediated catalysis.
Synthesis Analysis
The synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline can be achieved through various methods. For example, Foricher et al. (1985) describe a one-pot reaction involving benzoin and NH3 to yield similar oxazoline compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985). Additionally, the synthesis can involve tautomerism and metal complexation processes, as detailed by Jones et al. (2013) (Jones et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Benzyl-4,4-dimethyl-2-oxazoline can be studied through X-ray crystallography and NMR spectroscopy. For instance, the work of Jastrzebski et al. (1991) on a related oxazoline compound demonstrates the use of X-ray diffraction to determine its crystal structure (Jastrzebski et al., 1991).
Chemical Reactions and Properties
2-Benzyl-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, contributing to its versatile properties. Gakis et al. (1976) discuss the photochemical synthesis of related oxazoline compounds and their thermal dimerization (Gakis et al., 1976). Similarly, Chuaqui et al. (1983) explore the reactions of oxazolin-5-one with KO2 in aprotic solvents (Chuaqui, Delaney, & Merritt, 1983).
Physical Properties Analysis
The physical properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, such as melting point, boiling point, and solubility, can be determined through standard analytical techniques used in chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, are key aspects of 2-Benzyl-4,4-dimethyl-2-oxazoline. The study by Jones et al. (2013) provides insights into the tautomerism and metal complexation of oxazolines, which are crucial for understanding their chemical behavior (Jones et al., 2013).
Applications De Recherche Scientifique
-
Biomedical Applications
- Field : Biomedical Research
- Application Summary : Poly(2-oxazoline)s, which can be synthesized from 2-oxazoline, have shown great potential in the biomedical field . They have excellent physical and biological properties and are highly tunable in structure and function .
- Methods of Application : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products .
- Results : Poly(2-oxazoline)s have been applied in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
-
Coating Applications
- Field : Coating Technology
- Application Summary : Oxazoline-based crosslinking reactions have been investigated for coatings . The oxazoline-group containing resin, synthesized from commercially available substances, undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .
- Methods of Application : The synthesized oxazoline monomers are linked to polyisocyanates and polymerized afterwards via self-polymerization .
- Results : The resulting coating has excellent adhesion to the substrate and promising mechanical properties .
-
Carbon-Hydrogen Bond Functionalization
-
Synthesis of Heterocyclic Compounds
- Field : Synthetic Organic Chemistry
- Application Summary : Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
- Methods of Application : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
-
Non-Activated Carbon-Hydrogen Bond Functionalization
Safety And Hazards
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .
Orientations Futures
Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.
Propriétés
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166155 | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4-dimethyl-2-oxazoline | |
CAS RN |
1569-08-0 | |
| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1569-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



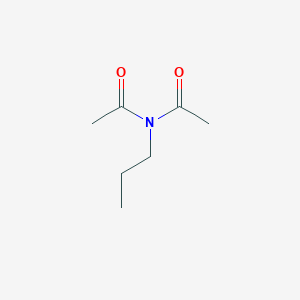
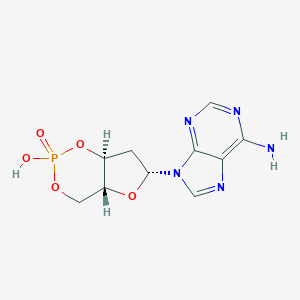
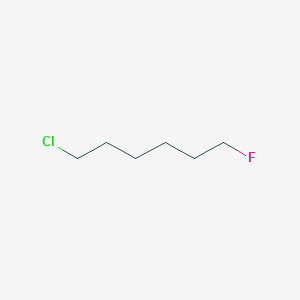
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
